molecular formula C9H10FN B3031074 3-Cyclopropyl-2-fluoroaniline CAS No. 1386459-75-1

3-Cyclopropyl-2-fluoroaniline

Cat. No.: B3031074
CAS No.: 1386459-75-1
M. Wt: 151.18
InChI Key: LVAAGJMVIORRFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-cyclopropyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAAGJMVIORRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300860
Record name 3-Cyclopropyl-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386459-75-1
Record name 3-Cyclopropyl-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1386459-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoroaniline typically involves the introduction of a cyclopropyl group and a fluorine atom onto an aniline ring. One common method is the cyclopropanation of 2-fluoroaniline using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropyl-2-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Discrepancy Between Query and Evidence

The evidence provided () exclusively describes the compound (+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline (CAS: 1416432-51-3, Molecular Formula: C10H10F3N) . This compound differs structurally and functionally from 3-Cyclopropyl-2-fluoroaniline :

  • Structural differences :
    • The substituent at the cyclopropane ring in the evidence compound is a trifluoromethyl (-CF3) group in the trans configuration, whereas This compound has a fluoro (-F) substituent directly on the aromatic ring.
    • The positions of functional groups and cyclopropane attachment also differ.

Insufficient Data for Comparison

The request demands a data-driven comparison (e.g., tables, research findings), but the evidence lacks:

  • Physicochemical properties (e.g., boiling point, solubility, stability) for either compound.
  • Synthetic routes, biological activity, or applications.
  • References to peer-reviewed studies or authoritative sources for This compound .

Recommendations for Fulfilling the Request

To address the query adequately, additional evidence is required, such as:

  • Primary literature (e.g., journals like J. Med. Chem. or Org. Lett.) discussing This compound .
  • Patents or industrial reports detailing its synthesis or applications.
  • Comparative studies with structural analogs (e.g., 2-fluoroaniline derivatives with varying cyclopropane substituents).

Biological Activity

3-Cyclopropyl-2-fluoroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has been shown to interact with various biological targets, particularly enzymes involved in drug metabolism. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many pharmaceuticals. This interaction can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of co-administered drugs.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeEffect on ActivityReference
CYP1A2Inhibition
CYP2D6Activation
CYP3A4Mixed effects

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling : It modulates pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation.
  • Gene Expression : Alters the expression of genes related to cell cycle regulation and apoptosis.
  • Metabolism : Affects cellular metabolism by altering enzyme activity and influencing metabolic pathways.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested on the RKO cell line, it showed significant inhibition of cell growth.

The molecular mechanism through which this compound exerts its biological effects involves binding to specific biomolecules. This binding can lead to conformational changes in target proteins, thereby altering their activity. For example, it has been observed to inhibit certain enzymes by occupying their active sites.

Dosage Effects in Animal Models

Dosage plays a critical role in determining the biological activity of this compound. Research indicates that lower doses may enhance metabolic activity and enzyme modulation, while higher doses could lead to toxicity and adverse cellular effects. Threshold effects suggest a specific dosage range where the compound is effective without inducing harm.

Table 2: Dosage Effects on Cell Viability

Dose (µM)Cell Viability (%)Reference
1090
5070
10030

Metabolic Pathways

This compound is involved in several metabolic pathways. Its interactions with cytochrome P450 enzymes not only affect its own metabolism but also influence the formation of various metabolites that may exhibit different biological activities compared to the parent compound.

Therapeutic Potential

The compound's potential therapeutic applications are being explored across various domains:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.
  • Anticancer Properties : Its cytotoxic effects against cancer cell lines indicate potential as an anticancer agent.
  • Neurological Disorders : Investigations into its role as a pharmaceutical agent for treating neurological disorders are ongoing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropyl-2-fluoroaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.